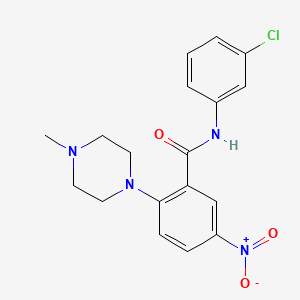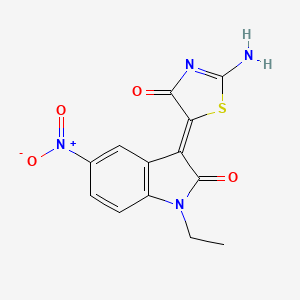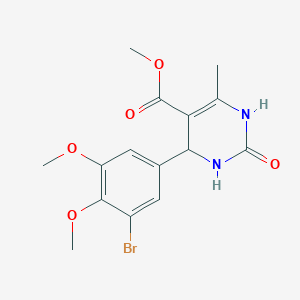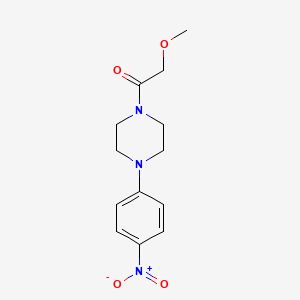![molecular formula C17H17NO3 B3960375 N-(2-methoxydibenzo[b,d]furan-3-yl)butanamide](/img/structure/B3960375.png)
N-(2-methoxydibenzo[b,d]furan-3-yl)butanamide
Overview
Description
N-(2-methoxydibenzo[b,d]furan-3-yl)butanamide is an organic compound that belongs to the class of dibenzofurans. Dibenzofurans are heterocyclic compounds containing a furan ring fused to two benzene rings. This compound is characterized by the presence of a methoxy group at the second position of the dibenzofuran ring and a butanamide group attached to the third position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxydibenzo[b,d]furan-3-yl)butanamide typically involves the following steps:
Formation of 2-methoxydibenzo[b,d]furan: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the butanamide group: This step involves the reaction of 2-methoxydibenzo[b,d]furan with butanoyl chloride in the presence of a base such as pyridine or triethylamine to form the desired butanamide derivative.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above, but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxydibenzo[b,d]furan-3-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The butanamide group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as halogens (chlorine, bromine) or nitrating agents (nitric acid).
Major Products
Oxidation: Formation of 2-hydroxy-3-butanamidodibenzo[b,d]furan.
Reduction: Formation of N-(2-methoxydibenzo[b,d]furan-3-yl)butylamine.
Substitution: Formation of various substituted dibenzofuran derivatives depending on the electrophile used.
Scientific Research Applications
N-(2-methoxydibenzo[b,d]furan-3-yl)butanamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It can be used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.
Industry: Used in the development of advanced materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-(2-methoxydibenzo[b,d]furan-3-yl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and butanamide groups play a crucial role in binding to these targets, influencing their activity and leading to the desired biological or chemical effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2-methoxydibenzo[b,d]furan-3-yl)-2-thiophenecarboxamide
- N-(2-methoxydibenzo[b,d]furan-3-yl)-4-(methylsulfonyl)-3-nitrobenzamide
- N-(2-methoxydibenzo[b,d]furan-3-yl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetamide
Uniqueness
N-(2-methoxydibenzo[b,d]furan-3-yl)butanamide is unique due to its specific structural features, such as the methoxy group at the second position and the butanamide group at the third position of the dibenzofuran ring. These features confer distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
N-(2-methoxydibenzofuran-3-yl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c1-3-6-17(19)18-13-10-15-12(9-16(13)20-2)11-7-4-5-8-14(11)21-15/h4-5,7-10H,3,6H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYOZJOOKMZQSNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=C(C=C2C3=CC=CC=C3OC2=C1)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![({1-[2-(2-methoxyphenyl)ethyl]-3-piperidinyl}methyl)methyl(1H-pyrazol-3-ylmethyl)amine](/img/structure/B3960294.png)

![2-METHYL-7-[(2-METHYLPHENYL)[(PYRIDIN-2-YL)AMINO]METHYL]QUINOLIN-8-OL](/img/structure/B3960308.png)
![5-{[3-{[(3-chloro-4-methylphenyl)amino]carbonyl}-4-(4-morpholinyl)phenyl]amino}-5-oxopentanoic acid](/img/structure/B3960313.png)

![N-[2-chloro-4-[(2-phenylacetyl)amino]phenyl]furan-2-carboxamide](/img/structure/B3960323.png)

![3-[(4-chlorobenzyl)thio]-6-(3-fluorophenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B3960327.png)
![N'-{[2-(4-bromo-2-chlorophenoxy)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B3960347.png)
![1-[6-(5-CHLORO-2,3-DIMETHOXYPHENYL)-3-(METHYLSULFANYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-PROPANONE](/img/structure/B3960358.png)

![10-bromo-6-(4-chlorophenyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B3960364.png)

![ethyl 4-[[[1-(2-methoxyethyl)piperidin-4-yl]methyl-(pyridin-4-ylmethyl)amino]methyl]-1H-pyrazole-5-carboxylate](/img/structure/B3960395.png)
